molecular formula C4H8KNO2 B096361 Potassium N,N-dimethylglycinate CAS No. 17647-86-8

Potassium N,N-dimethylglycinate

Cat. No. B096361
CAS RN: 17647-86-8
M. Wt: 141.21 g/mol
InChI Key: WHXRLGMKAWGISQ-UHFFFAOYSA-M
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Description

Potassium N,N-dimethylglycinate is an organic compound with the molecular formula C4H8NO2.K . It is also known by other names such as Potassium dimethylaminoacetate and Potassium dimethylglycine .


Molecular Structure Analysis

The molecular structure of Potassium N,N-dimethylglycinate is based on the InChI annotation from the IUCLID reference substances database . The compound has a monoisotopic mass of 141.019211 Da .

Scientific Research Applications

  • Carbon Dioxide Absorption

    KGly shows potential in carbon dioxide absorption applications, especially in post-combustion carbon capture (PCC) scenarios. A study by Rabensteiner et al. (2015) evaluated the use of aqueous KGly in a PCC pilot plant. Despite faster kinetics in an unloaded state compared to sodium glycinate, KGly did not enhance plant operation and presented challenges in solvent regeneration (Rabensteiner et al., 2015).

  • Vibrational and Structural Studies

    Investigations into the crystal structure and vibrational properties of potassium dl-phenylglycinate, a compound similar to KGly, have been conducted. These studies offer insights into the potential medical applications of KGly, particularly in alkali ions transport in biological systems (Ilczyszyn et al., 2009).

  • Agricultural Research

    Research on potassium in agriculture, while not specific to KGly, highlights the importance of potassium in plant stress situations, which could potentially be relevant for derivatives like KGly (Römheld & Kirkby, 2010).

  • Lyotropic Mixtures

    KGly has been used in lyotropic mixtures with non-chiral N-acylamino acid surfactants, revealing its role in forming nematic phases in these mixtures. This suggests potential applications in materials science (Akpinar et al., 2014).

  • Biochemical Activities

    A study on the biological activity of lysosomotropic n-alkyl N,N-dimethylglycinates compared with quaternary ammonium salts has explored their effects on yeast, revealing insights into the biochemical applications of compounds similar to KGly (Obłąk et al., 2001).

  • Nanomaterial Synthesis

    The synthesis of a hybrid of La2O3 nanomaterial and potassium complexes, including a derivative similar to KGly, has been explored for potential applications in biomedical science and magnetic resonance imaging (MRI) (Srivastava et al., 2022).

Safety And Hazards

Potassium N,N-dimethylglycinate is classified as a substance that causes serious eye damage . It is labeled with the signal word “Danger” and the hazard pictogram GHS05 for corrosion .

Future Directions

Potassium N,N-dimethylglycinate and other amino acid salts have been studied for their potential use in CO2 capture . These compounds offer several advantages over conventional amine solutions, including good initial CO2 solubility and lower energy requirements for solvent regeneration .

properties

IUPAC Name

potassium;2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRLGMKAWGISQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1118-68-9 (Parent)
Record name Potassium N,N-dimethylglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70938801
Record name Potassium (dimethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium N,N-dimethylglycinate

CAS RN

17647-86-8
Record name Potassium N,N-dimethylglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (dimethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium N,N-dimethylglycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Murshid, S Garg - IOP Conference Series: Earth and …, 2018 - iopscience.iop.org
Amine scrubbing is the state of the art technology for CO 2 capture, and solvent selection can significantly reduce the capital and energy cost of the process. Higher energy requirement …
Number of citations: 1 iopscience.iop.org
DK Hood - Handbook of Pyrrolidone and Caprolactam Based …, 2021 - books.google.com
Vinyl pyrrolidone (N-vinyl-2-pyrrolidone), and to a somewhat lesser extent vinyl caprolactam (N-vinyl-ε-caprolactam), is a key component of an incredibly diverse group of chemistries …
Number of citations: 2 books.google.com
DA Kuettel - 2016 - depositonce.tu-berlin.de
Since fossil energy sources will remain the backbone of power generation worldwide for many years, Carbon Capture and Storage (CCS) is one of the short-term solutions to reduce …
Number of citations: 3 depositonce.tu-berlin.de
Å Singstad - 2010 - bora.uib.no
The present Master thesis seeks to develop new unsymmetrical ruthenium-based olefin metathesis catalysts and therein a better understanding of olefin metathesis catalysis with …
Number of citations: 4 bora.uib.no
D Andrés Kuettel - 2016 - depositonce.tu-berlin.de
This thesis studies the improvement of the CO2 absorption rate of an amino acid salt solvent with an inorganic promoter. A screening study was carried out to select the most suitable …
Number of citations: 3 depositonce.tu-berlin.de

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